methanone](/img/structure/B6033499.png)
[1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone, also known as CP-47,497, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. It was first synthesized in the 1980s by Pfizer, and its structure was published in 1994. Since then, CP-47,497 has been widely used in scientific research to study the cannabinoid system and its effects on the body.
作用机制
[1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone acts as a potent agonist of the cannabinoid receptors, particularly the CB1 receptor. It binds to the receptor and activates it, leading to a cascade of signaling events that ultimately result in the effects of the cannabinoid on the body.
Biochemical and Physiological Effects:
[1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone has been shown to have a wide range of biochemical and physiological effects on the body. It has been shown to reduce pain and inflammation, stimulate appetite, and modulate mood and behavior. It has also been shown to have neuroprotective effects and to reduce the progression of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using [1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone in lab experiments is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the cannabinoid system and its effects on the body. However, one limitation of using [1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone is its potential for off-target effects and toxicity. It is important to use appropriate controls and dosages to ensure that the effects observed are specific to the cannabinoid system.
未来方向
There are many potential future directions for research involving [1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone. One area of interest is its potential for the treatment of pain and inflammation. Another area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to better understand the long-term effects of [1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone on the body and its potential for toxicity.
合成方法
The synthesis of [1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone involves several steps, including the reaction of 6-methoxy-2-naphthoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 1-(cyclopropylmethyl)-3-piperidinylamine to form the amide. The amide is then reduced with lithium aluminum hydride to form the final product, [1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone.
科学研究应用
[1-(cyclopropylmethyl)-3-piperidinyl](6-methoxy-2-naphthyl)methanone has been used extensively in scientific research to study the cannabinoid system and its effects on the body. It has been used to investigate the role of the cannabinoid receptors in pain, inflammation, and neurodegenerative diseases. It has also been used to study the effects of cannabinoids on appetite, mood, and behavior.
属性
IUPAC Name |
[1-(cyclopropylmethyl)piperidin-3-yl]-(6-methoxynaphthalen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-20-9-8-16-11-18(7-6-17(16)12-20)21(23)19-3-2-10-22(14-19)13-15-4-5-15/h6-9,11-12,15,19H,2-5,10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZXPZFVZUQQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C3CCCN(C3)CC4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-chloro-3-nitrophenyl)acetamide](/img/structure/B6033418.png)
![1-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6033423.png)
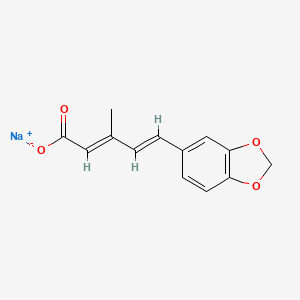
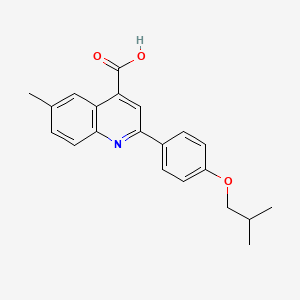
![5-{[7-(3,4-difluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-2-pyridinol](/img/structure/B6033431.png)
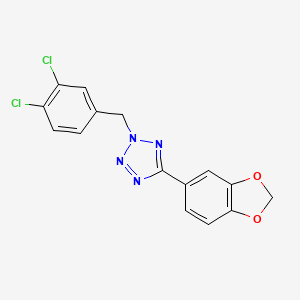
![2-[2-(3,4-dimethylphenoxy)butanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B6033440.png)
![2-[4-[3-(1H-pyrazol-1-yl)propyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6033443.png)
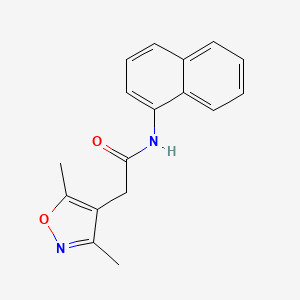
![2-[(4-methoxyphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6033469.png)
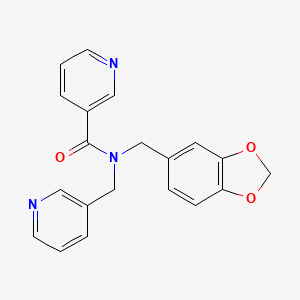
![N-[5-(2,3-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6033482.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(1H-indol-1-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6033489.png)
![1-(2,3-dimethoxyphenyl)-2-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6033520.png)